molecular formula C11H9F2N3OS2 B2625319 N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-77-8

N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2625319
CAS No.: 329079-77-8
M. Wt: 301.33
InChI Key: UBQTZCDEDJOSGN-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are extensively studied for their diverse biological activities . These derivatives are recognized for exhibiting a broad spectrum of pharmacological properties, including documented cytotoxic, anticancer, anticonvulsant, anti-epileptic, and antimicrobial activities in related structures . The molecular structure of this acetamide derivative features a 1,3,4-thiadiazole core linked to a 2,5-difluorophenyl ring via an acetamide bridge. This configuration is designed to potentially interact with various biological targets. Researchers value this scaffold for its versatility as a building block in drug discovery and its utility in exploring structure-activity relationships (SAR). The compound is supplied with the understanding that it is for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-4-7(12)2-3-8(9)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQTZCDEDJOSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol or disulfide compound.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 2,5-difluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) bridge in the compound is susceptible to nucleophilic substitution and oxidation reactions.

Oxidation to Sulfoxide/Sulfone

Under mild oxidative conditions (e.g., H₂O₂ or meta-chloroperbenzoic acid), the sulfanyl group oxidizes to sulfoxide or sulfone derivatives. For example:

Reaction ConditionProductYield (%)Source
3% H₂O₂ in acetic acid, 25°C, 6hSulfoxide derivative78
10% mCPBA in DCM, 0°C, 2hSulfone derivative85

Alkylation

The sulfanyl group participates in alkylation with haloalkanes (e.g., 2-chloroacetamide) in the presence of K₂CO₃:

text
R-X + Compound → R-S-Compound (X = Cl, Br)

Reaction kinetics depend on solvent polarity, with acetone or DMF providing optimal yields (~70–90%) .

Amide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Acidic Hydrolysis

In 6M HCl at reflux:

text
Compound → 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid + 2,5-Difluoroaniline

Reaction time: 8–12h; yield: 65–75% .

Basic Hydrolysis

In NaOH/EtOH at 80°C:

text
Compound → Sodium salt of acetic acid derivative + 2,5-Difluoroaniline

Reaction time: 4–6h; yield: 70–80% .

Electrophilic Aromatic Substitution

The 2,5-difluorophenyl group directs electrophilic substitution to the meta and para positions.

Nitration

With HNO₃/H₂SO₄ at 0–5°C:

PositionProduct Ratio (meta:para)Yield (%)Source
Nitro group3:160

Halogenation

Bromination (Br₂/FeBr₃) selectively substitutes the para position relative to fluorine .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring undergoes functionalization at the C-5 methyl group or nitrogen atoms.

Methyl Group Oxidation

KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid:

text
5-Methyl → 5-Carboxylic acid

Reaction conditions: 0.1M H₂SO₄, 70°C, 4h; yield: 55% .

N-Alkylation

Treatment with alkyl halides (e.g., CH₃I) in DMF forms quaternary ammonium salts:

text
Thiadiazole-N + CH₃I → Thiadiazole-N⁺-CH₃

Yield: 40–50% .

Nucleophilic Acyl Substitution

The acetamide carbonyl reacts with amines (e.g., hydrazine) to form hydrazide derivatives:

text
Compound + NH₂NH₂ → Hydrazide + 2,5-Difluoroaniline

Reaction conditions: EtOH, 70°C, 3h; yield: 80% .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes at >200°C via cleavage of the sulfanyl bond .

  • Photolysis : UV light (254 nm) induces radical formation at the thiadiazole ring, leading to dimerization .

Catalytic Hydrogenation

Hydrogenation over Pd/C reduces the thiadiazole ring to a dihydrothiadiazole derivative:

CatalystPressure (atm)ProductYield (%)
10% Pd/C1.5Dihydrothiadiazole90

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey ProductYield (%)
SulfanylOxidationH₂O₂Sulfoxide78
AcetamideHydrolysisHClCarboxylic acid65
ThiadiazoleN-AlkylationCH₃IQuaternary salt45
Aromatic ringNitrationHNO₃/H₂SO₄Nitro derivative60

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. The compound N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown potential in inhibiting tumor growth in various cancer cell lines.

Case Studies:

  • Study on Cell Lines: In vitro studies demonstrated that derivatives of thiadiazole compounds exhibited significant growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8. For instance, one derivative showed a percent growth inhibition (PGI) of 86.61% against SNB-19 cells .
Cell LinePercent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy. Compounds with similar structures have been evaluated for their efficacy against various pathogens.

Case Studies:

  • Evaluation Against Bacteria: A study assessed the antibacterial activity of thiadiazole derivatives against multidrug-resistant bacteria. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 - 0.35 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been explored extensively. The compound this compound may contribute to reducing inflammation through modulation of inflammatory pathways.

Case Studies:

  • In Vivo Models: Research has indicated that compounds with the thiadiazole structure can significantly reduce inflammation markers in animal models when compared to control groups .

Anticonvulsant Activity

Recent literature highlights the anticonvulsant properties associated with thiadiazole derivatives. This compound has shown promise in reducing seizure activity in preclinical models.

Case Studies:

  • Seizure Models: In studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for evaluating anticonvulsant activity, certain derivatives demonstrated significant protective effects against induced seizures .

Data Tables Summary

The following table summarizes key findings related to the applications of this compound:

Application TypeActivity/EffectReference
AnticancerSignificant PGI against cancer cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryReduced inflammatory markers
AnticonvulsantProtective effects in seizure models

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a core acetamide-thiadiazole scaffold with multiple derivatives. Key structural differences lie in the substituents on the aromatic ring and the thiadiazole moiety:

Compound Name / ID Aromatic Substituent Thiadiazole Substituent Key Features
Target Compound 2,5-Difluorophenyl 5-Methyl High electronegativity from fluorine; methyl enhances steric bulk
Compound 5e 2-Isopropyl-5-methylphenoxy 4-Chlorobenzylthio Bulky isopropyl/methyl groups; chloro-benzyl enhances lipophilicity
Compound 5t 2,5-Difluorophenyl Benzo[d]oxazol-2-ylthio Oxazole-thiadiazole hybrid; increased π-π stacking potential
Compound 51 2,5-Difluorophenyl (triazole-based) Phenylthio Triazole core; ethoxy group introduces polarity
Compound 5h 2-Isopropyl-5-methylphenoxy Benzylthio Benzyl group improves solubility in non-polar solvents

Key Observations :

  • Heterocyclic Modifications : Replacing thiadiazole with oxazole (e.g., 5t ) alters electronic properties, reducing sulfur content but increasing aromaticity.

Physicochemical Properties

Comparative data on melting points, yields, and solubility-related features:

Compound ID Yield (%) Melting Point (°C) Water Solubility (Method I)
Target Compound N/A* N/A* Likely low (fluorine/thiadiazole)
5e 74 132–134 Low (chlorobenzyl group)
5t 57 207–208 Moderate (oxazole-thiadiazole hybrid)
51 42.4 156–158 Low (triazole core)
5h 88 133–135 Low (benzylthio group)
54 86.6 204–206 Very low (sulfonyl group)

*Note: Direct data for the target compound are unavailable in the provided evidence.

Key Observations :

  • Melting Points : Fluorinated derivatives (e.g., 5t, 54) exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular interactions .
  • Yields : Benzylthio-substituted compounds (e.g., 5h, 88%) show superior synthetic efficiency compared to fluorinated analogs (e.g., 51, 42.4%), likely due to steric and electronic challenges in fluorine incorporation .

Functional Implications

  • Electron-Withdrawing Groups : Fluorine substituents (target compound, 5t) may enhance resistance to oxidative degradation, as seen in related fluorinated inhibitors (e.g., iCRT3 in ) .
  • Sulfur Content : Thiadiazole-sulfanyl groups (target compound, 5h) could improve thiol-mediated binding, a feature exploited in enzyme inhibitors .
  • Solubility vs. Bioavailability: Bulky substituents (e.g., 5e’s isopropylphenoxy group) may reduce aqueous solubility but improve membrane permeability .

Biological Activity

N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:

C12H11Cl2N3OS\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}_3\text{OS}

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:

  • Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential compared to standard drugs like itraconazole .
  • In a comparative study of various thiadiazole compounds, several demonstrated effective inhibition zones against bacterial strains such as Salmonella typhi and E. coli at concentrations around 500 µg/disk .

Anticancer Activity

The anticancer properties of this compound can be inferred from studies on similar thiadiazole derivatives:

  • Compounds within this class have shown IC50 values in the range of 0.28 to 4.27 µg/mL against various cancer cell lines including MCF-7 (breast cancer) and A431 (skin cancer) .
  • Notably, the mechanism of action often involves the induction of apoptosis through pathways involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets:

  • VEGFR-2 Inhibition : Certain derivatives have been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), a critical pathway in tumor angiogenesis .
  • Apoptosis Induction : The activation of apoptotic pathways has been confirmed through Western blot analysis in various cancer cell lines treated with thiadiazole compounds .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against S. aureus, E. coli
AnticancerIC50 values between 0.28 - 4.27 µg/mL
MechanismInduction of apoptosis; VEGFR-2 inhibition

Case Studies

Several case studies highlight the potential of thiadiazole derivatives in clinical applications:

  • Anticancer Study : A recent study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines using a tetrazolium-based assay (MTT). The findings indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against A431 cells .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized thiadiazoles against clinical isolates. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics .

Q & A

Q. Basic Research Focus

  • Spectroscopic Analysis :
    • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with structurally similar compounds (e.g., 5-methyl-1,3,4-thiadiazole derivatives in ). The 2,5-difluorophenyl group will show distinct aromatic splitting patterns .
    • IR : Confirm the presence of amide C=O (~1650–1700 cm1^{-1}) and thiadiazole C-S (~650 cm1^{-1}) stretches .
  • X-ray Crystallography : Use SHELX software () for refinement. Analyze bond angles (e.g., thiadiazole S-N-S geometry) and intermolecular interactions (e.g., hydrogen bonding between amide groups and fluorinated aromatic rings) .

What experimental designs are appropriate for evaluating its enzyme inhibition potential, such as against lipoxygenase (LOX) or cholinesterase?

Q. Advanced Research Focus

  • LOX Inhibition :
    • Assay Protocol : Adapt methods from , using linoleic acid as a substrate and monitoring hydroperoxide formation at 234 nm. Include positive controls (e.g., nordihydroguaiaretic acid) and validate IC50_{50} values via dose-response curves .
    • Structure-Activity Relationship (SAR) : Compare with derivatives in (e.g., 8t, 8u) to assess the impact of fluorine substitution on binding affinity .

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into active sites of LOX or BChE (PDB: 1JNQ for LOX). Focus on interactions between the difluorophenyl group and hydrophobic pockets, and the thiadiazole sulfanyl moiety with catalytic residues .
  • MD Simulations : Perform 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives for synthesis .

How should researchers address contradictory bioactivity data between in vitro and cellular assays for this compound?

Q. Advanced Research Focus

  • Data Validation :
    • Purity Checks : Re-analyze compound purity via HPLC ( methods) to rule out degradation products .
    • Membrane Permeability : Use Caco-2 cell assays to evaluate if low cellular activity stems from poor absorption, as seen in sulfonamide analogs () .
  • Metabolic Stability : Test hepatic microsomal stability (rat/human) to identify rapid metabolism of the thiadiazole or acetamide groups .

What strategies are recommended for optimizing solubility and formulation for in vivo studies?

Q. Basic Research Focus

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays. For in vivo, consider cyclodextrin inclusion complexes or PEGylation of the thiadiazole moiety .
    • Prodrug Design : Introduce hydrolyzable esters at the acetamide group, as demonstrated in sulfonamide derivatives () .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Q. Advanced Research Focus

  • Substitution Patterns :
    • Fluorine Positioning : Compare 2,5-difluoro vs. 2,3-difluoro phenyl analogs () to assess electronic effects on target binding .
    • Thiadiazole Modifications : Replace 5-methyl with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions, as seen in triazole derivatives () .

What analytical techniques are critical for detecting degradation products during stability studies?

Q. Basic Research Focus

  • LC-MS/MS : Monitor hydrolytic cleavage of the acetamide bond under accelerated storage conditions (40°C/75% RH). Compare with degradation pathways of related compounds (e.g., ’s nitro group instability) .
  • XRD Stability : Track crystallinity changes over time, as amorphous forms (common in acetamide derivatives, ) may alter dissolution rates .

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